Rubrene

Catalog No.
S591344
CAS No.
517-51-1
M.F
C42H28
M. Wt
532.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rubrene

CAS Number

517-51-1

Product Name

Rubrene

IUPAC Name

5,6,11,12-tetraphenyltetracene

Molecular Formula

C42H28

Molecular Weight

532.7 g/mol

InChI

InChI=1S/C42H28/c1-5-17-29(18-6-1)37-33-25-13-14-26-34(33)39(31-21-9-3-10-22-31)42-40(32-23-11-4-12-24-32)36-28-16-15-27-35(36)38(41(37)42)30-19-7-2-8-20-30/h1-28H

InChI Key

YYMBJDOZVAITBP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=C(C5=CC=CC=C5C(=C24)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8

Synonyms

5,6,11,12-tetraphenylnaphthacene; 5,6,11,12-Tetraphenyltetracene; NSC 16080; NSC 614322; Rubren;

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=C(C5=CC=CC=C5C(=C24)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8

Organic Light-Emitting Diodes (OLEDs):

  • Rubrene's ability to efficiently emit orange light makes it a valuable material for OLEDs. It can be used as:
    • Light-emitting layer: Rubrene itself can be used as the light-emitting layer in OLEDs, producing an orange glow [].
    • Dopant: Doping small amounts of rubrene into other OLED materials can improve their luminous intensity and efficiency [].

Organic Field-Effect Transistors (OFETs):

  • Rubrene exhibits good hole mobility, a crucial property for p-type semiconductors in OFETs. This makes it a potential candidate for developing high-performance organic transistors [].

Other Research Applications:

  • Rubrene's well-defined crystal structure and unique photophysical properties make it a valuable model system for studying fundamental charge transport processes in organic materials [].
  • Researchers are also exploring the use of rubrene in chemiluminescence, a process where light is emitted from a chemical reaction, and transition metal complex ligation, where rubrene acts as a ligand to bind with metal ions [].

Future Research Directions:

  • Ongoing research aims to improve the stability and processing efficiency of rubrene-based devices to overcome some of the challenges associated with its practical applications [].
  • Scientists are also exploring new ways to modify rubrene's properties to achieve desired functionalities for specific applications.

Rubrene, chemically known as 5,6,11,12-Tetraphenylnaphthacene, is a polycyclic aromatic hydrocarbon with the molecular formula C42H28C_{42}H_{28} and a molecular weight of approximately 532.67 g/mol. It is characterized by a tetracene backbone with four phenyl groups attached, which significantly enhances its electronic properties. Rubrene is primarily recognized for its high charge mobility, making it one of the most studied molecular semiconductors in organic electronics, particularly in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Rubrene's mechanism of action lies in its ability to transport charge carriers (holes) efficiently. The planar structure and extended conjugated system facilitate the movement of these charges, making it a valuable material for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) [, ].

  • Potential Skin Irritation: Although not classified as a strong irritant, prolonged contact with rubrene can cause skin irritation.
  • Dust Inhalation Hazard: Inhaling dust particles of rubrene can irritate the respiratory tract.
, particularly under conditions that promote oxidation. For instance, it can undergo rapid spontaneous photo-oxidation to form rubrene-Ox1 (endo-peroxide), which has implications for the stability of devices utilizing rubrene . Additionally, rubrene reacts with alkali metals like potassium, leading to complex decomposition products that include both crystalline and amorphous forms .

Moreover, rubrene's radical anion can survive in excited states for extended periods, with a half-life of approximately 940 microseconds . This property is crucial for understanding its behavior in photonic applications.

Rubrene can be synthesized through several methods:

  • Chemical Vapor Deposition: This technique allows for the formation of high-purity rubrene crystals by depositing vaporized precursors onto a substrate.
  • Solution Processing: Rubrene can also be synthesized from solution-based methods involving the reaction of appropriate precursors in solvents like toluene or tetrahydrofuran.
  • Laser Ablation: Recent studies have explored using laser ablation techniques to produce rubrene nanoparticles, indicating its versatility in synthesis .

Rubrene's unique properties enable its use in various applications:

  • Organic Light-Emitting Diodes: Rubrene is widely used as an emitter material due to its excellent photoluminescence and charge transport properties.
  • Organic Field-Effect Transistors: Its high hole mobility makes it ideal for use as an active layer in OFETs.
  • Photodetectors: Rubrene has been incorporated into hybrid heterojunction devices for ultrafast photodetection applications .

Studies on the interactions of rubrene with other materials have revealed significant insights:

  • Oxidation Studies: Research indicates that rubrene's stability can be compromised by exposure to oxygen and light, leading to degradation products that affect device performance .
  • Chemical Reactivity: Investigations into rubrene's reactivity with various chemicals have shown that it can generate intermediate species that are crucial for understanding its behavior in electronic devices .

Rubrene shares structural and functional similarities with several other compounds. Notable similar compounds include:

  • Tetracene: A simpler polycyclic aromatic hydrocarbon with similar electronic properties but lower stability.
  • Pentacene: An extended version of tetracene that exhibits higher mobility but is more prone to oxidation.
  • Coronene: A larger polycyclic aromatic hydrocarbon known for its unique optical properties but lacks the same level of charge mobility as rubrene.

Comparison Table

CompoundMolecular FormulaCharge MobilityStability
RubreneC42H28C_{42}H_{28}HighModerate
TetraceneC18H12C_{18}H_{12}ModerateHigh
PentaceneC22H14C_{22}H_{14}Very HighLow
CoroneneC24H12C_{24}H_{12}LowModerate

Rubrene's combination of high charge mobility and moderate stability makes it uniquely suited for specific applications in organic electronics compared to these similar compounds. Its ability to maintain performance under various conditions while providing efficient charge transport sets it apart in the field of molecular semiconductors .

XLogP3

12.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

517-51-1

Wikipedia

Rubrene

General Manufacturing Information

Naphthacene, 5,6,11,12-tetraphenyl-: ACTIVE

Dates

Modify: 2023-08-15

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